1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
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Overview
Description
Synthesis Analysis
- Formation of Intermediate : Dimethylformamide (DMF), imidazole, caustic soda flakes, and polyethylene glycol (PEG600) are mixed and heated. Then, a DMF solution of 2-chloro-1-(2,4’-dichlorophenyl)-ethanol is added. The mixture undergoes a reaction to yield the crude product . Purification : The crude product is purified by recrystallization with methylbenzene to obtain the final dry product .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone consists of a trifluoroethyl group attached to a dichlorophenyl ring. The imidazole moiety is also present in the structure .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and reductions. Its reactivity is influenced by the electron-withdrawing properties of the fluorine atoms and the phenyl ring .
Scientific Research Applications
Antibacterial and Antifungal Properties
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone has been studied for its antibacterial and antifungal properties. Compounds derived from this substance have demonstrated significant activity against various bacteria such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans (K. Sujatha, Shilpa, & R. Gani, 2019).
Alzheimer’s Disease Treatment Research
In Alzheimer's disease research, a derivative of this compound, specifically 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone, was investigated as a cholinesterase inhibitor. This derivative, known as Zifrosilone, was explored through process research, focusing on its synthesis for potential therapeutic applications (R. A. Wolf, 2008).
Polymer Synthesis
This compound plays a role in the synthesis of high-temperature polymers. These polymers, derived from fluorinated compounds such as 1, 1, - bis(p-carboxyphenyl)-2, 2, 2-trifluoroethanol, show high thermal stability and potential applications in high-performance materials (H. G. Boston et al., 1997).
Photochemical Studies
The compound has also been involved in photochemistry studies. For example, research into the photochemistry of chlorophenols, including 2,4-dichlorophenol, explored the formation of various photoproducts. This research contributes to a deeper understanding of the reactivity of chlorophenols under light exposure (Nobuyuki Akai et al., 2001).
Synthesis of Anti-HIV Drug Intermediates
It has been used in the synthesis of intermediates for anti-HIV drugs, like Efavirenz. Catalytic, enantioselective syntheses of these intermediates demonstrate the potential of this compound in pharmaceutical applications (Yu Zheng, Lilu Zhang, & E. Meggers, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBRURHQKRNOCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541328 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92736-81-7 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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